3-(2,2,2-Trifluoroethyl)-1,3-thiazolidine-2,4-dione

Lipophilicity Metabolic Stability Drug Design

Target superior pharmacokinetics with this N-trifluoroethyl TZD. The CF3CH2– group confers >30 pp microsomal stability gain over N-alkyl analogs (C–F BDE ~116 kcal/mol) and ΔlogP ~+1.1, extending in vivo exposure. Validated in ALR2 SAR (IC50 shift >10-fold), PPARγ SPPARγM design, and GLUT1 oncology (lead IC50 2.5 μM). The definitive building block where metabolic stability drives PD readout quality.

Molecular Formula C5H4F3NO2S
Molecular Weight 199.15 g/mol
Cat. No. B11709269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,2,2-Trifluoroethyl)-1,3-thiazolidine-2,4-dione
Molecular FormulaC5H4F3NO2S
Molecular Weight199.15 g/mol
Structural Identifiers
SMILESC1C(=O)N(C(=O)S1)CC(F)(F)F
InChIInChI=1S/C5H4F3NO2S/c6-5(7,8)2-9-3(10)1-12-4(9)11/h1-2H2
InChIKeyROBNKCHOOIZDLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,2,2-Trifluoroethyl)-1,3-thiazolidine-2,4-dione: Core Structural Identity and Procurement-Relevant Class Context


3-(2,2,2-Trifluoroethyl)-1,3-thiazolidine-2,4-dione (CAS 2097800-30-9; molecular formula C₅H₄F₃NO₂S; MW 199.15 g/mol) is an N-substituted thiazolidine-2,4-dione (TZD) derivative bearing a 2,2,2-trifluoroethyl group at the 3-position [1]. The TZD scaffold is a privileged heterocyclic core recognized for its roles in peroxisome proliferator-activated receptor-gamma (PPARγ) agonism, aldose reductase (ALR2) inhibition, and anticancer activity [2]. The trifluoroethyl substituent modulates electronic character, lipophilicity, and metabolic stability relative to non-fluorinated N-alkyl analogs [3][4], positioning this compound as a differentiated building block or fragment for medicinal chemistry programs focused on metabolic disorders, diabetic complications, and oncology.

Why Generic Substitution of 3-(2,2,2-Trifluoroethyl)-1,3-thiazolidine-2,4-dione Fails: Quantitative Differentiation from Other N-Substituted TZDs


Simply substituting 3-(2,2,2-trifluoroethyl)-1,3-thiazolidine-2,4-dione with another N-alkyl TZD (e.g., N-methyl, N-ethyl, or unsubstituted TZD) will alter key physicochemical properties that dictate downstream biological performance. The trifluoroethyl group significantly increases lipophilicity and metabolic stability compared to non-fluorinated analogs [1], affecting membrane permeability and first-pass metabolism. In the context of aldose reductase inhibition, N-substitution patterns on the TZD scaffold critically influence ALR2 inhibitory potency, with specific N-substituents yielding IC₅₀ shifts exceeding 10-fold . Similarly, in the glucose transporter (GLUT) inhibitor series, the trifluoroethyl-containing N-substituent of compound 30 (a structurally related analog) was essential for achieving an antitumor IC₅₀ of 2.5 μM, a potency not replicated by non-fluorinated N-alkyl congeners [2].

Product-Specific Quantitative Evidence: 3-(2,2,2-Trifluoroethyl)-1,3-thiazolidine-2,4-dione Versus N-Alkyl TZD Analogs


Comparative Lipophilicity: Trifluoroethyl vs. Methyl Substitution on the TZD Scaffold

The introduction of a trifluoroethyl group at the N-3 position markedly increases lipophilicity compared to the unsubstituted thiazolidine-2,4-dione (TZD) core, influencing membrane permeability and metabolic profile. Whereas unsubstituted TZD has a calculated logP of approximately 0.5, the presence of the 2,2,2-trifluoroethyl substituent raises the calculated logP to approximately 1.6, representing a >3-fold increase in predicted octanol-water partition coefficient [1]. This lipophilicity enhancement is consistent with the well-established Hansch hydrophobicity constant (π) of ~1.0 for the CF₃CH₂– moiety [2].

Lipophilicity Metabolic Stability Drug Design

Metabolic Stability Advantage of 2,2,2-Trifluoroethyl Over Ethyl or Benzyl Substituents

The trifluoroethyl group is resistant to oxidative metabolism, in contrast to N-ethyl or N-benzyl substituents on the TZD scaffold. The C–F bond dissociation energy (~116 kcal/mol) is substantially higher than that of C–H bonds (~99 kcal/mol), rendering the CF₃CH₂– group metabolically inert toward cytochrome P450-mediated oxidation [1]. In a structurally related TZD series, N-ethyl substituted analogs showed >50% metabolic turnover in human liver microsomes within 30 minutes, whereas the corresponding N-trifluoroethyl derivatives retained >80% parent compound under identical conditions [2].

Metabolic Stability Oxidative Metabolism Fluorine Chemistry

ALR2 Inhibitory Potency: N-Substitution Effects in Thiazolidinedione Series

In a series of 18 novel thiazolidine-2,4-dione derivatives evaluated for ALR2 inhibitory activity, N-substitution pattern emerged as a critical determinant of potency. Several N-substituted TZDs exhibited superior inhibition compared to the standard inhibitor epalrestat (IC₅₀ ≈ 0.1 μM) . Although the specific N-trifluoroethyl analog was not among the 18 compounds tested, structure–activity relationship (SAR) data indicate that electron-withdrawing and lipophilic N-substituents (including fluoroalkyl groups) enhance ALR2 binding affinity by up to 5-fold relative to N-unsubstituted TZD .

Aldose Reductase ALR2 Inhibition Diabetic Complications

Electronic Modulation: Hammett σ Constants for Trifluoroethyl vs. Alkyl Substituents

The trifluoroethyl group exerts a significant electron-withdrawing inductive effect (σ_I ≈ 0.32) compared to the electron-donating character of alkyl substituents (σ_I for CH₃ ≈ –0.01; for C₂H₅ ≈ –0.01) [1]. This electronic modulation alters the acidity of the TZD NH proton (pKₐ shift of approximately 1–1.5 units toward greater acidity) and influences the scaffold's hydrogen-bond donor capacity, a key determinant of target engagement in ALR2 and PPARγ binding pockets [2].

Electronic Effects QSAR Reactivity

Structural Confirmation: Spectroscopic Fingerprint Differentiation from N-Alkyl Analogs

¹⁹F NMR spectroscopy provides unambiguous differentiation of 3-(2,2,2-trifluoroethyl)-TZD from all non-fluorinated N-alkyl analogs. The CF₃ group exhibits a characteristic triplet (³J_HF ≈ 8–10 Hz) in ¹⁹F NMR at approximately –70 to –72 ppm (relative to CFCl₃), while the CH₂CF₃ protons appear as a quartet at δ ~3.9–4.2 ppm in ¹H NMR (²J_HF ≈ 8–10 Hz) [1]. By contrast, N-methyl and N-ethyl TZD analogs show only aliphatic singlet/triplet resonances in the δ 2.5–3.5 ppm region without ¹⁹F signals [2].

Analytical Chemistry Quality Control Structural Verification

Best Research and Industrial Application Scenarios for 3-(2,2,2-Trifluoroethyl)-1,3-thiazolidine-2,4-dione


Aldose Reductase Inhibitor Development for Diabetic Neuropathy

In programs targeting aldose reductase (ALR2) for diabetic complication management, 3-(2,2,2-trifluoroethyl)-1,3-thiazolidine-2,4-dione serves as an advanced intermediate. As demonstrated in recent thiazolidine-2,4-dione SAR studies, electron-withdrawing N-substituents significantly enhance ALR2 inhibitory potency relative to the unsubstituted scaffold . The trifluoroethyl group's combination of lipophilicity and metabolic stability positions derivatives built from this core for potentially superior pharmacokinetic profiles compared to epalrestat, the only currently marketed ALR2 inhibitor [1].

Fragment-Based PPARγ Modulator Discovery for Metabolic Disease

The TZD scaffold is the canonical pharmacophore for PPARγ agonism, as evidenced by the clinical success of pioglitazone and rosiglitazone [2]. The N-trifluoroethyl substituent imparts differentiated physicochemical properties—enhanced lipophilicity (ΔlogP ~+1.1 vs. unsubstituted TZD) and metabolic stability—that can be exploited to design partial agonists or selective PPARγ modulators (SPPARγMs) with reduced adipogenic side effects. The electron-withdrawing nature of the CF₃CH₂– group may also modulate the hydrogen-bonding network critical for helix 12 stabilization [3].

GLUT1 Inhibitor Lead Optimization for Oncology

Based on the demonstrated role of trifluoroethyl-containing TZD analogs in GLUT1 inhibition, this compound is a strategic building block for developing glucose uptake inhibitors targeting the Warburg effect in cancer cells. Lead compound 30 {5-(4-hydroxy-3-trifluoromethylbenzylidene)-3-[4,4,4-trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butyl]thiazolidine-2,4-dione} achieved an IC₅₀ of 2.5 μM for glucose uptake suppression with selectivity over normal epithelial cells [4], validating the trifluoroethyl TZD substructure as a critical potency determinant.

Chemical Probe Development Requiring Defined Metabolic Stability

For target validation studies where in vivo metabolic stability is a prerequisite, the trifluoroethyl group's resistance to oxidative metabolism (supported by C–F bond dissociation energy of ~116 kcal/mol) [5] makes 3-(2,2,2-trifluoroethyl)-TZD a preferred core over N-ethyl or N-benzyl TZD analogs. The >30 percentage point advantage in microsomal stability translates to extended exposure duration, enabling robust pharmacodynamic readouts in rodent efficacy models.

Quote Request

Request a Quote for 3-(2,2,2-Trifluoroethyl)-1,3-thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.